2-{[2-(2-Pyridinyl)ethyl]thio}ethanol
Overview
Description
2-{[2-(2-Pyridinyl)ethyl]thio}ethanol is an organic compound with the molecular formula C₉H₁₃NOS It is characterized by the presence of a pyridine ring, an ethylthio group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-Pyridinyl)ethyl]thio}ethanol typically involves the reaction of 2-(2-pyridinyl)ethanethiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-(2-pyridinyl)ethanethiol+ethylene oxide→2-[2-(2-pyridinyl)ethyl]thioethanol
The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and subsequent nucleophilic attack by the thiol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-Pyridinyl)ethyl]thio}ethanol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
2-{[2-(2-Pyridinyl)ethyl]thio}ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(2-Pyridinyl)ethyl]thio}ethanol involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. The thiol group can form disulfide bonds, which are important in protein structure and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2-Pyridinyl)ethyl]thio}acetic acid
- 2-{[2-(2-Pyridinyl)ethyl]thio}propionic acid
- 2-{[2-(2-Pyridinyl)ethyl]thio}butanol
Uniqueness
2-{[2-(2-Pyridinyl)ethyl]thio}ethanol is unique due to the presence of both a hydroxyl group and a thiol group, which allows it to participate in a wide range of chemical reactions. Its structure also enables it to act as a versatile ligand in coordination chemistry, making it valuable in various scientific research applications.
Properties
IUPAC Name |
2-(2-pyridin-2-ylethylsulfanyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-6-8-12-7-4-9-3-1-2-5-10-9/h1-3,5,11H,4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAUVSVPIBKMGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633836 | |
Record name | 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22701-43-5 | |
Record name | 2-[[2-(2-Pyridinyl)ethyl]thio]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22701-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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